molecular formula C18H12ClFN6O B606296 Unii-3ere9QW3XH CAS No. 2001559-19-7

Unii-3ere9QW3XH

Cat. No. B606296
M. Wt: 382.7834
InChI Key: VZZBCNXVZFAIQX-UHFFFAOYSA-N
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Description

Unii-3ere9QW3XH, also known as BMS-986260, is a substance with the molecular formula C18H12ClFN6O . It is a potent, selective, and orally bioavailable TGFβR1 inhibitor.


Molecular Structure Analysis

The molecular structure of Unii-3ere9QW3XH is represented by the formula C18H12ClFN6O . This indicates that it contains 18 carbon atoms, 12 hydrogen atoms, one chlorine atom, one fluorine atom, six nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

The molecular weight of Unii-3ere9QW3XH is 382.7834. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results .

Scientific Research Applications

Nanoparticle Synthesis

Recent developments in chemical research have emphasized the synthesis of novel materials, a key area being the development of inorganic nanoparticles. These advancements are crucial in various industries, notably electronics, where new semiconducting materials have evolved from vacuum tubes to miniature chips. Such progression highlights the importance of materials like Unii-3ere9QW3XH in advancing technological capabilities (Cushing, Kolesnichenko, & O'Connor, 2004).

Photoelectron Spectroscopy in Thin Films

Thin films of materials like Unii-3ere9QW3XH have been studied using photoelectron spectroscopy. This technique, crucial in understanding electronic structures, has confirmed the itinerant character of electronic states in such materials, essential for various technological applications (Black et al., 2001).

Surface Science Research

Surface science research, particularly in the synthesis and spectroscopy studies of thin films, involves materials like Unii-3ere9QW3XH. These studies are integral for understanding the electronic properties and composition of materials, vital for applications in various scientific fields (Gouder, 1998).

Translation of Research into Innovations

The transition from basic scientific research to practical innovations is a historical constant. Foundations like the National Collegiate Inventors and Innovators Alliance (NCIIA) support this translation, highlighting the role of materials like Unii-3ere9QW3XH in fostering scientific and technological advancements (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Dual-Band Communication Technology

In the realm of wireless communication, specifically in the 2.4 GHz Industrial Scientific and Medical band and the 5.15-GHz UNII band, materials like Unii-3ere9QW3XH have been instrumental in developing front-end technology. These advancements are critical for improving communication technologies (Li, Quintal, & Kenneth, 2004).

Time Budget Research

The Multinational Comparative Time Budget Research Project, led by the United Nations Institute for Training and Research (UNITAR), involves statistical and sociological research where materials like Unii-3ere9QW3XH could be relevant in data collection and analysis tools (Szalai, 1966).

properties

IUPAC Name

6-[5-(3-chloro-4-fluorophenyl)-3-(2-hydroxyethyl)imidazol-4-yl]imidazo[1,2-b]pyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN6O/c19-13-7-11(1-2-14(13)20)17-18(25(5-6-27)10-23-17)15-3-4-16-22-9-12(8-21)26(16)24-15/h1-4,7,9-10,27H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZBCNXVZFAIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(N(C=N2)CCO)C3=NN4C(=NC=C4C#N)C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(3-Chloro-4-fluorophenyl)-1-(2-hydroxyethyl)-1H-imidazol-5-yl)imidazo[1,2-b]pyridazine-3-carbonitrile

CAS RN

2001559-19-7
Record name BMS-986260
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2001559197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-986260
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ERE9QW3XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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